N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide
Description
The compound N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide, hereinafter referred to by its full chemical name due to your request to avoid abbreviations, is a complex organic molecule. It features a variety of functional groups including a chloro group, trihydroxy substitutions, and a unique methylsulfanyl oxane ring. The compound's diverse structure suggests potential versatility in chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860219 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1097774-72-5 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide involves multi-step organic synthesis. The starting materials typically include precursors for each of the main functional groups. General steps could include:
Formation of the pyrrolidine ring: : This may involve cyclization reactions starting from appropriate amine and carboxylic acid derivatives.
Incorporation of the oxane ring: : This step often involves the use of protecting groups to ensure selective modification.
Attachment of the methylsulfanyl group: : This could involve nucleophilic substitution reactions.
Addition of the chloro group: : Likely achieved via halogenation reactions.
Industrial Production Methods
Industrial synthesis would likely mirror the laboratory synthetic routes but would be optimized for scalability, cost-effectiveness, and safety. This could involve:
Flow chemistry: for continuous production.
Catalysis: to lower activation energies and improve yields.
Solvent recycling: to minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Potential oxidation of the thioether to a sulfoxide or sulfone.
Reduction: : Possible reduction of the carbonyl groups.
Substitution: : Halogen exchange reactions can be used to modify the chloro group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed will depend on the specific reactions. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions might yield azido or thiourea derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest potential use in drug design, particularly in developing therapeutic agents targeting metabolic disorders or conditions related to glucose regulation. Its trihydroxy group may enhance interactions with biological receptors or enzymes.
Case Study : Research has indicated that derivatives of similar compounds exhibit inhibitory effects on certain enzymes involved in carbohydrate metabolism, suggesting that this compound may also possess similar properties.
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure indicates potential antioxidant properties. Compounds with such structures are often investigated for their ability to scavenge free radicals.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| Compound A | 25 | Journal of Antioxidant Research |
| Compound B | 30 | International Journal of Food Science |
| N-{2-chloro... | TBD | Current Study |
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its chlorinated structure may facilitate nucleophilic substitution reactions, making it valuable in synthetic chemistry.
Research and Development
As a heterocyclic compound, it can be utilized in the development of new materials or as a building block for creating novel compounds with tailored properties for specific applications.
Regulatory Considerations
Due to its chemical nature, the handling and use of N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide are subject to regulatory scrutiny. It is classified for professional use only and should not be used in consumer products without appropriate safety evaluations.
Mechanism of Action
The compound’s mechanism of action depends heavily on its interaction with biological targets:
Enzymes: : It may inhibit or activate specific enzymes through binding to the active site or allosteric sites.
Pathways: : It could influence biochemical pathways by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
When compared to similar compounds, N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide stands out due to its unique functional group combination.
Similar Compounds
Analogous pyrrolidine carboxamides: : Share the pyrrolidine core but lack the complex oxane and thioether functionalities.
Oxane derivatives: : Similar oxane structures without the additional chloro and pyrrolidine groups.
Trihydroxy compounds: : Compounds like ascorbic acid that feature trihydroxy substitutions but differ significantly in overall structure.
This compound's distinctive structure allows for a broad range of interactions, making it particularly unique in comparison to its analogs.
Biological Activity
N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide, with the CAS number 1097774-72-5, is a complex organic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C18H33N2O5SCl, and it has a molecular weight of approximately 424.98 g/mol. The compound features a pyrrolidine ring, a carboxamide group, and a chloropropyl moiety attached to a trihydroxy methylsulfanyl oxane structure.
The biological activity of this compound is primarily linked to its interaction with various cellular pathways and targets:
- Inhibition of Enzymes : The compound has been studied for its potential to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis. This inhibition can lead to the accumulation of phospholipids within lysosomes, which may have toxicological implications for cellular health .
- Impact on Cell Signaling : It is suggested that the compound may modulate cell signaling pathways that are critical for immune response and lipid metabolism. For instance, it may influence the activity of transcription factors such as NF-kappa-B and AP-1, which are involved in inflammatory responses .
- Antimicrobial Properties : Preliminary investigations indicate that derivatives of this compound could exhibit antimicrobial activity, similar to other lincomycin derivatives. This suggests a potential application in treating bacterial infections .
1. PLA2G15 Inhibition Studies
In a study assessing the effects of various compounds on PLA2G15 activity, this compound was identified as an inhibitor with significant implications for understanding drug-induced phospholipidosis. The study found that several compounds could inhibit PLA2G15 with varying degrees of potency, indicating that this pathway is crucial for predicting drug toxicity .
2. Antimicrobial Activity
Research exploring the antimicrobial efficacy of similar compounds revealed that modifications in the chemical structure could enhance antibacterial properties. While specific data on this compound's efficacy against particular bacterial strains is limited, its structural similarities to known antimicrobial agents suggest potential effectiveness .
Data Table: Biological Activity Profiles
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound with high stereochemical purity?
- Methodology : Multi-step synthesis requires precise control of stereochemistry at the oxane (3,4,5-trihydroxy-6-(methylsulfanyl) group) and pyrrolidine carboxamide moieties. Protecting groups (e.g., acetyl for hydroxyls) and chiral catalysts (e.g., Evans’ oxazaborolidines) are critical. Post-synthesis, techniques like chiral HPLC (using polysaccharide-based columns) and circular dichroism (CD) spectroscopy validate enantiomeric excess .
- Data Validation : Cross-referencing -NMR coupling constants with density functional theory (DFT)-predicted dihedral angles resolves ambiguities in stereochemical assignments.
Q. How can the compound’s structural conformation be reliably determined?
- Experimental Design : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For poorly diffracting crystals, synchrotron radiation or cryo-cooling improves resolution. Refinement via SHELXL (from the SHELX suite) resolves disorder in flexible substituents like the propyl group .
- Complementary Methods : Compare SC-XRD with solution-state -NMR chemical shifts and NOESY correlations to confirm dynamic conformations.
Advanced Research Questions
Q. How do computational predictions (e.g., molecular docking) align with experimental binding affinity data for this compound?
- Contradiction Analysis : Discrepancies often arise from force field parameterization (e.g., AMBER vs. CHARMM for the methylsulfanyl group) or solvation model limitations. Hybrid QM/MM simulations improve accuracy. Validate docking poses with mutagenesis studies or isothermal titration calorimetry (ITC) to resolve conflicts.
- Data Integration : Use molecular dynamics (MD) simulations (50–100 ns trajectories) to assess ligand-protein stability, comparing root-mean-square deviation (RMSD) plots with experimental IC trends.
Q. What strategies resolve conflicting data in stability studies under varying pH and temperature?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) coupled with UPLC-MS monitors degradation products. For pH-dependent instability (e.g., hydrolysis of the carboxamide), use Arrhenius kinetics to extrapolate shelf-life.
- Contradiction Mitigation : When degradation pathways conflict with DFT-predicted bond dissociation energies (BDEs), employ high-resolution mass spectrometry (HR-MS/MS) to identify transient intermediates.
Q. How can researchers address inconsistencies in biological activity across in vitro and in vivo models?
- Experimental Design : Pharmacokinetic (PK) profiling (e.g., plasma protein binding, metabolic clearance via liver microsomes) identifies bioavailability bottlenecks. Interspecies differences (e.g., CYP450 isoform expression in rodents vs. humans) explain divergent efficacy.
- Data Harmonization : Apply quantitative structure-activity relationship (QSAR) models with corrected free drug concentrations (via equilibrium dialysis) to align in vitro EC with in vivo ED.
Data Contradiction Analysis Framework
| Conflict Type | Resolution Strategy | Tools/Techniques |
|---|---|---|
| Structural vs. Computational Conformations | Hybrid DFT/MD simulations | Gaussian, GROMACS |
| Stability vs. Predicted Degradation | HR-MS/MS + Kinetic Modeling | SCIEX TripleTOF, MATLAB |
| In Vitro vs. In Vivo Activity | PK/PD Modeling with Covariates | Phoenix WinNonlin, NONMEM |
Key Considerations for Experimental Design
- Stereochemical Integrity : Use diastereomeric salt resolution or enzymatic kinetic resolution during synthesis.
- Data Reproducibility : Standardize assay conditions (e.g., buffer ionic strength, ATP concentration in kinase assays).
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., 3R principles).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
